molecular formula C20H19N3O4 B433492 2-amino-1'-(hydroxymethyl)-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile CAS No. 352663-15-1

2-amino-1'-(hydroxymethyl)-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile

Cat. No.: B433492
CAS No.: 352663-15-1
M. Wt: 365.4g/mol
InChI Key: AGDPHRVCVMRMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1’-(hydroxymethyl)-7,7-dimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1’-(hydroxymethyl)-7,7-dimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carbonitrile typically involves multi-step organic reactions. The process starts with the preparation of the chromene and indole precursors, followed by a spirocyclization reaction to form the spiro compound. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1’-(hydroxymethyl)-7,7-dimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Amino-1’-(hydroxymethyl)-7,7-dimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1’-(hydroxymethyl)-7,7-dimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(hydroxymethyl)-1,3-propanediol: Known for its use as a buffer in biochemical applications.

    Tris(hydroxymethyl)aminomethane: Commonly used in molecular biology and biochemistry as a buffering agent.

Uniqueness

2-Amino-1’-(hydroxymethyl)-7,7-dimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

352663-15-1

Molecular Formula

C20H19N3O4

Molecular Weight

365.4g/mol

IUPAC Name

2-amino-1'-(hydroxymethyl)-7,7-dimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-3-carbonitrile

InChI

InChI=1S/C20H19N3O4/c1-19(2)7-14(25)16-15(8-19)27-17(22)12(9-21)20(16)11-5-3-4-6-13(11)23(10-24)18(20)26/h3-6,24H,7-8,10,22H2,1-2H3

InChI Key

AGDPHRVCVMRMQC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)CO)C(=C(O2)N)C#N)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)CO)C(=C(O2)N)C#N)C

Origin of Product

United States

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